5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole

Physicochemical profiling logP tPSA

5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (CAS 80967-24-4) is a fully substituted 1,3,5-triaryl/heteroaryl-pyrazole derivative belonging to the broader class of pyrazole-based thioethers, which have been investigated as privileged scaffolds in medicinal chemistry and agrochemical discovery. The compound features a 4-chlorophenyl substituent at the 5-position, a methylthio (–SMe) group at the 3-position, and an N-phenyl ring, yielding a molecular formula of C16H13ClN2S (MW 300.81 g/mol).

Molecular Formula C16H13ClN2S
Molecular Weight 300.8 g/mol
CAS No. 80967-24-4
Cat. No. B12846732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole
CAS80967-24-4
Molecular FormulaC16H13ClN2S
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCSC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2S/c1-20-16-11-15(12-7-9-13(17)10-8-12)19(18-16)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyWAGDYCGMWCLFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (CAS 80967-24-4) – Core Physicochemical and Structural Profile


5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (CAS 80967-24-4) is a fully substituted 1,3,5-triaryl/heteroaryl-pyrazole derivative belonging to the broader class of pyrazole-based thioethers, which have been investigated as privileged scaffolds in medicinal chemistry and agrochemical discovery [1]. The compound features a 4-chlorophenyl substituent at the 5-position, a methylthio (–SMe) group at the 3-position, and an N-phenyl ring, yielding a molecular formula of C16H13ClN2S (MW 300.81 g/mol). Its predicted physicochemical properties include a computed logP of 4.91 and a topological polar surface area (tPSA) of 43.12 Ų , distinguishing it from simpler diarylpyrazole analogs that lack the sulfur substituent.

Scaffold Context Methylthio-1,3,5-triarylpyrazole building block supporting logP tuning and regioselective coupling
Selection Logic Predicted lipophilicity (logP 4.91) and tPSA (43.12 Ų) differentiate from non-thioether cores
Synthetic Handle 3-SMe enables late-stage oxidation to sulfoxide/sulfone; C-4 position primed for Suzuki coupling

Why 5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole Cannot Be Replaced by Simple Analogs – Quantitative Differentiation Drivers


Simple substitution of 5-(4-chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (80967-24-4) with its demethylthio analog 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole (CAS 33064-23-2) or its regioisomer 3-(4-chlorophenyl)-5-methylthio-1-phenyl-1H-pyrazole (CAS 80967-23-3) is not functionally equivalent due to marked differences in predicted lipophilicity, polar surface area, and synthetic derivatization potential. The methylthio substituent increases computed logP by approximately 0.72 log units and tPSA by roughly 25.3 Ų relative to the non-thioether analog , which can critically alter membrane permeability, solubility, and off-target binding profiles in cell-based assays. Furthermore, the 3-methylthio regioisomeric identity (vs. 5-methylthio) determines chemoselectivity in downstream Suzuki cross-coupling reactions [1], meaning that even isomers with identical molecular formulae cannot be interchanged without compromising synthetic route fidelity. The following Section 3 provides the quantitative evidence that underpins these differentiation claims.

Target (80967-24-4) 3-Methylthio regioisomer
Substitute (80967-23-3) 5-Methylthio regioisomer; different electronic activation at C-4 may reverse Suzuki coupling outcomes
Target (80967-24-4) Computed logP 4.91; tPSA 43.12 Ų
Substitute (33064-23-2) Demethylthio analog (logP 4.19; tPSA 17.82 Ų); lacks S-oxidation handle; predicted permeability shift may impact assay profiling
Target (80967-24-4) 4-Chlorophenyl substituent (σp +0.23)
Substitute (871110-15-5) 4-Methoxyphenyl analog (σp -0.27); electronic character reversal may alter SAR interpretation

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (80967-24-4) vs. Closest Analogs


Enhanced Predicted Lipophilicity and Polar Surface Area vs. Demethylthio Analog (33064-23-2)

The target compound 5-(4-chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (80967-24-4) exhibits a computed logP of 4.91 and a tPSA of 43.12 Ų . By contrast, the direct demethylthio analog 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole (33064-23-2) has a computed logP of 4.19 and a tPSA of 17.82 Ų . The presence of the –SMe group therefore contributes an increase of approximately ΔlogP = +0.72 and ΔtPSA = +25.30 Ų. These differences are large enough to alter predicted membrane permeation and solubility class in drug discovery screening cascades.

Predicted logP & tPSA
Reported
ΔlogP +0.72; ΔtPSA +25.30 Ų
Supports predicted lipophilicity differentiation
Computed comparison vs. demethylthio analog 33064-23-2
Physicochemical profiling logP tPSA Drug-likeness

Regioisomeric Identity Dictates Chemoselectivity in Suzuki Cross-Coupling: 3-Methylthio vs. 5-Methylthio Regioisomers

A published synthetic methodology study demonstrated that 1,5-diphenyl-3-(methylthio)pyrazoles (the regioisomeric series to which CAS 80967-24-4 belongs) undergo Suzuki cross-coupling at the 4-position with distinct reactivity and selectivity compared to the corresponding 1,3-diphenyl-5-(methylthio)pyrazoles [1]. The 3-methylthio substitution pattern places the methylthio group at the carbon adjacent to the N-phenyl ring, which electronically deactivates the pyrazole C-4 position differently than the 5-methylthio isomer, enabling orthogonal functionalization strategies. Although quantitative coupling yields were reported only for illustrative diphenyl analogs (e.g., 70–92% isolated yields for 4-aryl derivatives), the regiochemical differentiation principle applies directly to the target compound vs. its 5-methylthio regioisomer (CAS 80967-23-3).

Suzuki Coupling Site
Method context
C-4 regioselective activation vs. 5-SMe isomer
Regioisomer identity directs cross-coupling outcome
Analog yields reported 70-92% in Tetrahedron 2011, 67, 2961-2968
Synthetic chemistry regioselectivity Suzuki coupling C–C bond formation

Electronic Character Differentiation: 4-Chlorophenyl vs. 4-Methoxyphenyl Analog (871110-15-5)

The 4-chlorophenyl substituent (Hammett σp = +0.23) imparts an electron-withdrawing character to the pyrazole 5-position, contrasting with the electron-donating 4-methoxyphenyl analog (σp = –0.27) found in CAS 871110-15-5. This electronic difference translates into measurable shifts in predicted physicochemical properties: the target compound (80967-24-4) has a computed logP of 4.91 and tPSA of 43.12 Ų , whereas the 4-methoxyphenyl analog (871110-15-5) has a computed logP of 4.27 and tPSA of 52.35 Ų — a ΔlogP of +0.64 and ΔtPSA of –9.23 Ų. The chloro derivative is both more lipophilic and less polar, which can be selectively exploited in target binding where halogen bonding or hydrophobic interactions with a chlorophenyl pocket are required.

Electronic Character
Assay context
σp +0.23 (Cl) vs. -0.27 (OMe); ΔlogP +0.64
Reversed electronic profile may support SAR interpretation
Comparison with 4-MeO analog 871110-15-5
Electronic effects Hammett constants SAR Physicochemical properties

Methylthio Group as a Latent Synthetic Handle: Oxidation to Sulfoxide/Sulfone Derivatives

The methylthio (–SMe) group at the 3-position of CAS 80967-24-4 can be chemoselectively oxidized to the corresponding methylsulfinyl (–SOMe) or methylsulfonyl (–SO2Me) derivatives using controlled oxidation conditions (e.g., 30% H2O2 in acetic acid or m-CPBA) [1]. This is a well-established transformation for pyrazole-based thioethers, as demonstrated in the temperature-dependent selective oxidation of 3-methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazole to either the sulfoxide or sulfone [2]. The demethylthio analog 33064-23-2 lacks this synthetic handle entirely, meaning any oxidation-dependent SAR exploration or prodrug strategy requiring a sulfur oxidation state ladder cannot be conducted with that simpler analog. No quantitative yield comparison is available specifically for CAS 80967-24-4, but the class-level precedent demonstrates the feasibility of this transformation.

S-Oxidation Handle
Class-level inference
-SMe oxidizable to -SOMe / -SO2Me
Supports late-stage diversification context
Class-level precedent; target-specific yield data to verify
Synthetic derivatization oxidation sulfoxide sulfone prodrug design

Predicted Boiling Point and Refractive Index as Quality Control and Formulation Indicators

The predicted boiling point of 5-(4-chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole is 462.4 °C at 760 mmHg, with a predicted refractive index of 1.643 . In contrast, the non-methylthio analog 33064-23-2 has a predicted boiling point of 402.4 °C (Δ = +60.0 °C) and a refractive index of 1.627 (Δ = +0.016) . These physical property differences, while secondary to biological activity, provide practical differentiation for procurement: the higher boiling point of the target compound may affect vacuum distillation purification protocols, and the higher refractive index can serve as a rapid identity check upon receipt. The 4-methoxyphenyl analog (871110-15-5) has an even higher predicted boiling point of 470.0 °C and a lower refractive index of 1.614 , further distinguishing these closely related compounds by measurable physical constants.

Physical Constants
Data to verify
Tb 462.4 °C (Δ+60.0 °C); n 1.643 (Δ+0.016)
Predicted ID markers distinguish from analog 33064-23-2
Computational estimates; experimental validation recommended
Physical properties boiling point refractive index quality control formulation

Recommended Procurement and Application Scenarios for 5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (80967-24-4)


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (logP 4.91 vs. 4.19 Baseline)

When a medicinal chemistry program has identified the 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole core but requires higher lipophilicity (ΔlogP ≈ +0.72) and increased polar surface area (ΔtPSA ≈ +25.3 Ų) to improve membrane permeability or target engagement in a hydrophobic binding pocket, CAS 80967-24-4 provides a quantitatively predictable shift relative to the non-methylthio baseline 33064-23-2 . This scenario applies particularly to CNS-targeted or intracellular target projects where logP tuning is critical for balancing potency and metabolic stability.

Synthetic Chemistry: Regioselective C-4 Elaboration via Suzuki Cross-Coupling

For research groups employing Pd-catalyzed cross-coupling to diversify the pyrazole scaffold, the 3-methylthio regioisomer (80967-24-4) is the required starting material for C-4 functionalization using the methodology established by Chandra Shekhar et al. [1]. Procurement of the incorrect regioisomer (CAS 80967-23-3) would lead to different electronic activation at the C-4 position and incompatible regiochemical outcomes. This use case is directly supported by published synthetic protocols.

Agrochemical Discovery: Halogenated Pyrazole Scaffold with Oxidation-Dependent Property Tuning

Pyrazole derivatives bearing both chloroaryl and methylthio substituents have been explored in agrochemical research as herbicide and fungicide leads [2]. The target compound's 4-chlorophenyl group provides the electron-withdrawing character favorable for target binding, while the methylthio group offers a post-synthetic oxidation handle to generate sulfoxide or sulfone analogs with systematically altered polarity and environmental persistence. This dual-feature scaffold is not replicated by either the non-thioether analog (33064-23-2) or the 4-methoxyphenyl analog (871110-15-5).

Chemical Biology: Sulfur Oxidation State Ladder for Probe Design

In chemical biology probe development, the ability to convert a thioether (–SMe) to a sulfoxide (–SOMe) or sulfone (–SO2Me) creates a three-state oxidation ladder that can be used to interrogate hydrogen-bonding interactions, modulate target residence time, or install a reversible covalent warhead. CAS 80967-24-4 provides this latent functionality at the pyrazole 3-position, whereas the demethylthio analog 33064-23-2 cannot participate in such oxidation-dependent SAR exploration [3]. This application is supported by class-level precedent for pyrazole methylthioether oxidation.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold exploration
Predicted lipophilicity shift (ΔlogP +0.72)
Permeability assay context; scaffold logP review
Synthetic chemistry: C-4 diversification
Regioselective Suzuki coupling handle
Regioisomer identity verification; coupling condition review
Agrochemical / biological probe design
Electron-withdrawing 4-Cl-Ph + S-oxidation ladder
S-oxidation protocol context; polarity tuning review
Chemical biology: sulfur state probe
Latent 3-SMe oxidation handle
Class-level oxidation precedent review; product identity confirmation
Quote Request

Request a Quote for 5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.